2-Phthalazin-1-ylsulfanylhexanamide
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Overview
Description
2-Phthalazin-1-ylsulfanylhexanamide is a compound that belongs to the class of phthalazine derivativesThis compound is of interest due to its potential biological and pharmacological activities, which include antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phthalazin-1-ylsulfanylhexanamide can be achieved through several synthetic routes. One common method involves the reaction of phthalazine derivatives with appropriate thiol and amide precursors. For instance, the reaction of phthalazine with hexanoyl chloride in the presence of a base such as triethylamine can yield the desired hexanamide derivative. The subsequent introduction of a thiol group can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of phthalazine derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Phthalazin-1-ylsulfanylhexanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The amide group can be reduced to form amines.
Substitution: The phthalazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Amines.
Substitution: Various substituted phthalazine derivatives.
Scientific Research Applications
2-Phthalazin-1-ylsulfanylhexanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Phthalazin-1-ylsulfanylhexanamide involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer activity could be related to the induction of apoptosis or inhibition of specific signaling pathways such as EGFR or aurora kinase .
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: These compounds share the phthalazine core structure and exhibit similar biological activities.
Dithiocarbamate hybrids: These compounds display similar anticancer properties and are synthesized using similar synthetic routes.
Uniqueness
2-Phthalazin-1-ylsulfanylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-phthalazin-1-ylsulfanylhexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-3-8-12(13(15)18)19-14-11-7-5-4-6-10(11)9-16-17-14/h4-7,9,12H,2-3,8H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAKHFISZGOSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)SC1=NN=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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